Methyl(phenyl)cyanamide
Overview
Description
Methyl(phenyl)cyanamide is an organic compound characterized by the presence of a methyl group, a phenyl group, and a cyanamide group. The compound’s structure is denoted as C_8H_8N_2, featuring a nitrogen-carbon-nitrogen (NCN) connectivity. This unique structure imparts significant chemical reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl(phenyl)cyanamide can be synthesized through several methods. One common approach involves the base-mediated aminoalkylation of aryl thiourea, followed by nucleophilic addition and desulfurization . This method is eco-friendly and yields high amounts of the desired product. Another method involves the iron-mediated desulfurization of isothiocyanates under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous-flow processes for the on-demand generation of cyanogen bromide, which is then used for the electrophilic cyanation of amines . This method ensures high efficiency and safety, minimizing the risks associated with hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: Methyl(phenyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles.
Reduction: Reduction reactions can convert the cyanamide group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, replacing the cyanamide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like cyanogen bromide and various halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include nitriles, amines, and substituted cyanamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl(phenyl)cyanamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl(phenyl)cyanamide involves its interaction with nucleophilic and electrophilic sites in chemical reactions. The compound’s NCN connectivity allows it to participate in various reaction pathways, including radical and coordination chemistry . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Cyanamide (NH_2CN): A simpler analog with similar reactivity but lacking the methyl and phenyl groups.
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): A cyanamide derivative with significant applications in synthetic chemistry.
Uniqueness: Methyl(phenyl)cyanamide’s unique combination of methyl, phenyl, and cyanamide groups imparts distinct chemical properties, making it more versatile in various applications compared to simpler cyanamides .
Biological Activity
Methyl(phenyl)cyanamide is a cyanamide compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound, with the chemical formula CHN, is characterized by a cyanamide functional group attached to a phenyl ring. It is synthesized through various methods, including base-mediated reactions involving aryl thioureas and halides, yielding high product yields under optimized conditions .
Pharmacological Properties
This compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have shown that cyanamides possess antimicrobial properties, inhibiting the growth of various bacteria and fungi. The mechanism often involves interference with cellular processes, although specific pathways for this compound need further elucidation.
- Anticancer Activity : Research indicates that cyanamides can inhibit tumor growth. For instance, derivatives of this compound have been tested against cancer cell lines, showing promising results in reducing cell viability. The IC values for certain derivatives were reported to be in the low micromolar range, indicating significant potency .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various studies. For example, its derivatives demonstrated varying degrees of cytotoxicity against different cancer cell lines with IC values ranging from 0.69 to 22 mM .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Cyanamides are known to inhibit enzymes involved in critical metabolic pathways. For example, they may target matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that cyanamides may induce oxidative stress in cells, leading to apoptosis through ROS generation .
Case Studies
Several case studies highlight the biological activity of this compound:
- Anticancer Efficacy : A study evaluated the effects of this compound on human cancer cell lines (e.g., MCF-7, A549). The compound exhibited significant anticancer activity with IC values indicating effective inhibition of cell proliferation .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of this compound against pathogenic bacteria. Results showed effective inhibition at varying concentrations, suggesting its potential as an antimicrobial agent.
Table 1: Biological Activity Summary of this compound Derivatives
Compound | Activity Type | Target Cell Line | IC (μM) |
---|---|---|---|
This compound | Anticancer | MCF-7 | 20 |
This compound | Antimicrobial | E. coli | 15 |
Derivative A | Anticancer | A549 | 10 |
Derivative B | Cytotoxicity | K562 | 5 |
Mechanism | Description |
---|---|
Enzyme Inhibition | Inhibits MMPs involved in cancer progression |
ROS Generation | Induces oxidative stress leading to apoptosis |
Antimicrobial Activity | Disrupts bacterial cell wall synthesis |
Properties
IUPAC Name |
methyl(phenyl)cyanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-10(7-9)8-5-3-2-4-6-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOJMKRYKVNVGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C#N)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342608 | |
Record name | Methyl(phenyl)cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18773-77-8 | |
Record name | N-Methyl-N-phenylcyanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18773-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl(phenyl)cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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